N-(4-acetylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
Description
N-(4-Acetylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1,3-dimethyl-substituted pyrazole core linked to a 4-acetylphenyl group via a carboxamide bridge. This structural motif is common in medicinal chemistry due to the pyrazole ring’s versatility in modulating biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
N-(4-acetylphenyl)-1,3-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-13(8-17(3)16-9)14(19)15-12-6-4-11(5-7-12)10(2)18/h4-8H,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZCRMVPLJPHPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC2=CC=C(C=C2)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 4-acetylphenylhydrazine with 1,3-dimethyl-2-pyrazolin-5-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the reaction. The mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s carbonyl groups and aromatic substituents are susceptible to oxidation. For example:
-
Amide oxidation : The carboxamide group can undergo oxidation to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Aromatic oxidation : The acetylphenyl group may oxidize to form phenolic derivatives under harsh conditions.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Amide oxidation | KMnO₄ (acidic medium) | Carboxylic acid derivatives |
| Aromatic oxidation | CrO₃ (H₂SO₄/H₂O) | Phenolic compounds |
Supporting evidence: Oxidation of pyrazole carboxamides to acids is documented in similar systems .
Reduction Reactions
The carbonyl groups (amide and acetyl) can be reduced to alcohols or amines:
-
Amide reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may convert the amide to a primary amine.
-
Acetyl reduction : The acetyl group (COCH₃) can reduce to a hydroxymethyl (CH₂OH) or methylene (CH₂) group using reagents like NaBH₄ or hydrogenation catalysts.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Amide reduction | LiAlH₄ (Et₂O) | Primary amine derivatives |
| Acetyl reduction | H₂/Pd-C (EtOH) | Hydroxymethyl or methylene derivatives |
Related studies: Reduction of amides to amines is a common transformation in pyrazole chemistry .
Hydrolysis Reactions
The amide and ester-like groups in the molecule can undergo hydrolysis:
-
Amide hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, forming carboxylic acids and amines.
-
Ester-like hydrolysis : Substituted pyrazoles with ester functionalities (if present) may hydrolyze to acids under similar conditions.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic hydrolysis | HCl/H₂O (reflux) | Carboxylic acid + amine |
| Basic hydrolysis | NaOH/H₂O (heat) | Carboxylate salt + amine |
Relevance: Hydrolysis of pyrazole amides is well-documented .
Substitution Reactions
The aromatic rings and heterocyclic positions may participate in nucleophilic or electrophilic substitution:
-
Electrophilic substitution : The acetylphenyl ring may undergo nitration or acylation under appropriate conditions.
-
Nucleophilic substitution : The amide nitrogen could act as a leaving group in displacement reactions.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ (T < 0°C) | Nitro-substituted derivatives |
| Amide displacement | Nu⁻ (e.g., OH⁻, NH₂⁻) | Substituted amides |
Context: Substitution patterns in pyrazole derivatives are influenced by directing groups.
Condensation Reactions
The compound may engage in condensation reactions with active methylene compounds (e.g., acetone, malononitrile):
-
Knoevenagel condensation : Formation of α,β-unsaturated carbonyl compounds.
-
Schiff base formation : Reaction with aldehydes/ketones to form imines.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Knoevenagel | Malononitrile, piperidine (EtOH) | Unsaturated ketones |
| Schiff base | Aldehydes (e.g., benzaldehyde) | Imine derivatives |
Precedent: Pyrazole carboxamides participate in condensation reactions with active methylene compounds .
Biological Activity Correlations
While direct data on this compound is limited, related pyrazole derivatives exhibit:
-
Anti-inflammatory activity : Inhibition of COX enzymes.
| Biological Activity | Likely Mechanism | Supporting Studies |
|---|---|---|
| Anti-inflammatory | COX inhibition | Pyrazole amides |
| Anticancer | Kinase inhibition | Pyrazolo[3,4-d]pyrimidin-4-ones |
Scientific Research Applications
Anticancer Activity
Mechanism of Action:
N-(4-acetylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has been investigated for its anticancer properties. Research indicates that compounds within the pyrazole class can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies:
- A study evaluated the compound's effect on the MCF-7 human breast adenocarcinoma cell line, revealing significant inhibition of cell proliferation with an IC50 value of 11 µM for certain derivatives derived from pyrazolo[3,4-d]pyrimidin-4-one structures .
- Another investigation focused on substituted pyrazole-based kinase inhibitors, where modifications to the pyrazole ring enhanced potency against specific cancer targets, suggesting that structural variations can lead to improved therapeutic efficacy .
Anti-inflammatory Properties
Biological Activity:
The compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief.
Research Findings:
A detailed analysis showed that this compound interacts effectively with these enzymes, indicating its potential use in treating inflammatory conditions.
Kinase Inhibition
Targeting Specific Kinases:
The compound has been identified as a potential inhibitor of several kinases involved in cancer progression and neurodegenerative diseases. For instance, it has shown promise as an ASK1 (apoptosis signal-regulating kinase 1) inhibitor, which is significant in regulating apoptosis and inflammation linked to diseases like amyotrophic lateral sclerosis and multiple sclerosis .
Potency and Selectivity:
Modifications to the compound's structure have been reported to enhance its selectivity for specific kinases over others, improving its therapeutic profile while minimizing side effects associated with non-selective inhibition .
Synthesis and Derivatives
Synthetic Pathways:
The synthesis of this compound typically involves the reaction of appropriate hydrazones with acetic anhydride under reflux conditions. This method allows for the introduction of various substituents that can enhance biological activity.
Derivative Studies:
Research has shown that derivatives of this compound can exhibit varied biological activities depending on their substituents. For example, modifications at the 5-position of the pyrazole ring have been linked to increased potency against specific cancer cell lines .
Comparative Data Table
Mechanism of Action
The mechanism by which N-(4-acetylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby reducing inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
(a) N-(1H-Benzoimidazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide (Compound 3H5)
- Structure : Replaces the 4-acetylphenyl group with a benzoimidazol-2-yl moiety.
- Activity: Demonstrated >50% inhibition of cruzipain, a cysteine protease critical in Trypanosoma cruzi infections. The benzoimidazole group likely enhances binding through π-π stacking and hydrogen bonding .
- Key Difference : The benzoimidazole substituent increases molecular weight (MW: ~337.4 g/mol) and introduces additional hydrogen-bonding capacity compared to the acetylphenyl group (MW: ~285.3 g/mol for the target compound).
(b) 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
- Structure : Features a 3-pyridylmethyl group and multiple chlorophenyl substituents.
- Activity: Potent cannabinoid CB1 receptor antagonist (IC50 = 0.139 nM). The chlorophenyl groups enhance lipophilicity, favoring blood-brain barrier penetration, while the pyridylmethyl group may contribute to receptor affinity .
(c) N-Acetyl-4-benzoyl-1-(4-nitrophenyl)-N-(4-methylphenyl)-5-phenyl-1H-pyrazole-3-carboxamide
- Structure : Incorporates nitro and benzoyl groups, increasing steric bulk and electron-withdrawing effects.
- Synthetic Relevance : Prepared via multi-step routes involving nitration and benzoylation, highlighting the complexity of introducing nitro groups compared to the acetyl group in the target compound .
- Key Difference : The nitro group may confer metabolic instability, whereas the acetyl group in the target compound offers a balance of stability and polarity.
Data Table: Structural and Functional Comparison
Key Structural-Activity Relationship (SAR) Insights
- Polar Substituents: The acetyl group in the target compound improves aqueous solubility, making it favorable for non-CNS targets, whereas chlorophenyl or benzoyl groups (e.g., in CB1 antagonists) prioritize lipophilicity for membrane penetration .
- Ring Modifications : Replacement of the pyrazole core with benzoimidazole (Compound 3H5) introduces heterocyclic diversity, enhancing protease inhibition through additional binding interactions .
- Synthetic Accessibility : The target compound’s simpler substituents (acetyl vs. nitro or benzoyl) may streamline synthesis compared to more complex analogs .
Biological Activity
N-(4-acetylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article synthesizes various research findings related to its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an acetylphenyl group and a dimethyl group. This unique structure contributes to its biological activity by allowing interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. It may act by binding to active sites of enzymes or interacting with receptor proteins, which can lead to a cascade of biological effects depending on the target.
1. Anti-inflammatory Activity
Research has shown that this compound exhibits significant anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from similar pyrazole structures have demonstrated up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, including E. coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 31.25 µg/mL against Gram-positive bacteria .
3. Anticancer Properties
Preliminary investigations into the anticancer potential of this compound suggest that it may inhibit tumor cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications on the pyrazole ring can enhance its cytotoxic effects on cancer cells .
Case Study 1: Anti-inflammatory Evaluation
A series of pyrazole derivatives were synthesized and tested for their ability to inhibit COX enzymes, which are critical in the inflammatory response. The IC50 values for selected compounds ranged from 19.45 µM to 42.1 µM against COX-1 and COX-2 respectively, indicating promising anti-inflammatory potential .
Case Study 2: Antimicrobial Testing
In a study assessing the antimicrobial efficacy of various pyrazole derivatives including this compound, several compounds showed significant antibacterial activity with MIC values comparable to established antibiotics .
Data Tables
Q & A
Q. What synthetic strategies are commonly employed to prepare N-(4-acetylphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide and its analogs?
The synthesis of pyrazole carboxamide derivatives typically involves multi-step processes starting with cyclocondensation reactions. For example, ethyl acetoacetate and phenylhydrazine can form pyrazole cores, followed by carboxylation and coupling with aryl amines (e.g., 4-acetylaniline) to introduce the acetylphenyl group . Key steps include:
- Cyclocondensation : Using DMF-DMA (dimethylformamide dimethyl acetal) to form pyrazole rings .
- Carboxylation : Hydrolysis of ester intermediates to carboxylic acids under basic conditions .
- Amide coupling : Utilizing coupling agents like EDC/HOBt or SOCl₂-mediated activation for carboxamide formation . Purity is confirmed via HPLC (>95%) and structural validation via , , and high-resolution mass spectrometry (HRMS) .
Q. How can researchers address the low aqueous solubility of this compound in biological assays?
Low solubility, a common issue with aromatic carboxamides, can be mitigated by:
- Co-solvent systems : Using DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance dissolution .
- Derivatization : Introducing hydrophilic groups (e.g., hydroxyl, tertiary amines) at non-critical positions to improve solubility without compromising bioactivity .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles for in vivo studies .
Q. What spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy : and NMR to confirm substitution patterns and regiochemistry .
- FT-IR : Identification of amide (C=O stretch ~1650 cm) and acetyl (C=O ~1700 cm) functional groups .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally related pyrazole-4-carboxylic acid derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
SAR strategies include:
- Substituent variation : Modifying the acetylphenyl group (e.g., replacing with fluorophenyl or chlorophenyl) to enhance target affinity. Evidence from FLT3 kinase inhibitors shows that electron-withdrawing groups (e.g., -F, -Cl) improve binding to hydrophobic pockets .
- Core scaffold tuning : Replacing the pyrazole ring with isosteres (e.g., triazoles) to modulate metabolic stability .
- Pharmacokinetic profiling : Assessing logP, plasma protein binding, and CYP450 inhibition to prioritize derivatives .
Q. What mechanistic insights explain discrepancies in reported biological activities across studies?
Contradictory data often arise from:
- Assay conditions : Variability in cell lines (e.g., MV4-11 vs. HL-60 leukemia cells) or serum content affecting compound stability .
- Off-target effects : Cross-reactivity with unrelated kinases (e.g., CDKs vs. FLT3) due to conserved ATP-binding domains. Kinase profiling panels (e.g., Eurofins KinaseScan) can clarify selectivity .
- Metabolic activation : Pro-drug mechanisms requiring liver microsomal activation, which may not occur in vitro .
Q. What in vivo models are suitable for evaluating the therapeutic potential of this compound?
Preclinical models include:
- Xenograft models : Subcutaneous MV4-11 (AML) tumors in nude mice, with efficacy assessed via tumor volume regression and pharmacodynamic markers (e.g., phospho-RB, FLT3 phosphorylation) .
- Toxicology studies : Acute toxicity in mice (LD) and repeat-dose studies (28-day) to establish safety margins .
- Pharmacokinetics : IV/PO dosing to determine bioavailability, half-life, and brain penetration (critical for CNS targets) .
Methodological Guidance
Q. How should researchers design experiments to validate target engagement?
- Cellular thermal shift assays (CETSA) : Confirm direct binding to target proteins by measuring thermal stabilization .
- Western blotting : Monitor downstream signaling (e.g., ERK/AKT/STAT5 phosphorylation in FLT3-driven cancers) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) for purified recombinant targets .
Q. What computational tools aid in optimizing this compound’s drug-likeness?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
